1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

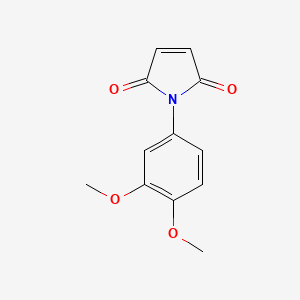

1-(3,4-Dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS: 554405-53-7) is a maleimide derivative characterized by a 3,4-dimethoxyphenyl substituent at the N(1) position of the pyrrole-2,5-dione core. Maleimides, such as this compound, are highly reactive due to the electron-deficient α,β-unsaturated carbonyl system, making them valuable intermediates in organic synthesis and drug development . The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may influence electronic properties, solubility, and metabolic stability compared to other N-substituted maleimides.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-9-4-3-8(7-10(9)17-2)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGSUFVHERDFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C=CC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the condensation of 3,4-dimethoxybenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of greener solvents and catalysts is also explored to make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

1-(3,4-Dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism by which 1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and require further research.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related N-substituted pyrrole-2,5-dione derivatives and their key features:

Physicochemical and Reactivity Comparisons

- Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may stabilize the maleimide core via resonance effects. This contrasts with electron-withdrawing groups (e.g., Cl in ), which increase electrophilicity and reactivity toward nucleophiles like thiols .

- Solubility and Lipophilicity: The methoxy groups in the target compound likely enhance water solubility compared to non-polar substituents (e.g., methyl or phenyl groups in ). However, derivatives like 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione may exhibit higher polarity due to the tetrahydropyran moiety .

- Metabolic Stability: Methoxy groups are known to block metabolic oxidation sites (e.g., phenolic -OH groups), as demonstrated in curcumin analogs like TMC and DMCHC . This suggests that the 3,4-dimethoxyphenyl substituent in the target compound could confer resistance to cytochrome P450-mediated metabolism.

Activité Biologique

1-(3,4-Dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 554405-53-7) is a compound belonging to the pyrrole family, known for its diverse biological activities. This article examines the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 233.22 g/mol. The compound features a pyrrole ring substituted with a dimethoxyphenyl group, which is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that modifications in side groups significantly affect the interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to potential antitumor effects .

Table 1: Antitumor Activity of Pyrrole Derivatives

Antioxidant Properties

The antioxidant activity of pyrrole derivatives has been highlighted in various studies. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant potential is attributed to the presence of methoxy groups on the phenyl ring which enhance electron donation capabilities .

Anti-inflammatory Effects

Research has shown that pyrrole derivatives possess anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures . This suggests their potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

The biological activity of this compound is primarily due to its ability to interact with specific cellular targets:

- EGFR and VEGFR Inhibition : The compound has shown affinity for the ATP-binding sites of EGFR and VEGFR receptors, leading to inhibition of their signaling pathways which are crucial in cancer proliferation .

- Membrane Interaction : Studies indicate that these compounds can intercalate into lipid bilayers, affecting membrane integrity and functionality which may contribute to their cytotoxic effects on cancer cells .

Case Studies

A notable case study involved the evaluation of various pyrrole derivatives for their anticancer activity against colon cancer models. The study found that compounds with specific substitutions exhibited potent growth inhibition against tumor cells in vivo .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione?

Answer: The compound is typically synthesized via cyclization reactions. A plausible route involves the reaction of maleic anhydride derivatives with 3,4-dimethoxyphenyl-substituted amines or amides under acidic or basic conditions. For example, base-assisted cyclization of hydroxy-pyrrolone intermediates (e.g., using KOH or NaH) can yield the dihydro-pyrrole-dione core, as demonstrated in analogous systems . Substituent introduction at the phenyl ring may require protective groups (e.g., methoxy via methyl ethers) to prevent undesired side reactions. Reaction optimization often focuses on solvent choice (e.g., THF, DMF) and temperature control to enhance yield and purity .

Key Data:

- Typical Yields: 46–63% (based on similar dihydro-pyrrolone syntheses) .

- Reagents: Amines, anhydrides, or ketones as precursors; bases like KOH.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy: 1H and 13C NMR are critical for confirming the structure. The methoxy protons (δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–7.2 ppm) are diagnostic. The pyrrole-dione core shows distinct carbonyl signals (δ 170–175 ppm in 13C NMR) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination. For example, similar compounds exhibit planar pyrrole-dione rings with dihedral angles of 10–20° between the phenyl and dione moieties .

- HRMS and FTIR: HRMS confirms molecular weight (e.g., [M+H]+ at m/z 248.08), while FTIR identifies carbonyl stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dimethoxyphenyl substituent influence the compound’s reactivity?

Answer: The methoxy groups act as electron-donating substituents, enhancing the electron density of the phenyl ring. This increases conjugation with the pyrrole-dione core, stabilizing intermediates in nucleophilic addition reactions (e.g., Michael additions). Computational studies (DFT) reveal lowered LUMO energy levels (~-1.5 eV) compared to non-substituted analogs, favoring electrophilic reactivity . Substituent positioning (meta vs. para) further modulates electronic effects, as seen in related chlorophenyl derivatives .

Methodological Insight:

- DFT Calculations: Use software like Gaussian or ORCA to model frontier molecular orbitals and predict regioselectivity.

Q. What challenges arise in achieving regioselective functionalization of the pyrrole-dione core?

Answer: Competing reactivity at the α,β-unsaturated carbonyl system complicates regioselectivity. For example, nucleophiles may attack either the carbonyl (C2/C5) or the α-carbon (C3/C4). Strategies include:

- Steric Control: Bulky reagents (e.g., tert-butyl groups) favor attack at less hindered positions.

- Catalytic Direction: Transition-metal catalysts (e.g., Pd) can direct coupling reactions to specific sites, as shown in aryl-functionalized pyrrolidinediones .

- Protection/Deprotection: Temporary protection of reactive carbonyls (e.g., silyl ethers) enables selective modifications .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

Answer: The pyrrole-dione scaffold is a privileged structure in medicinal chemistry, often serving as a kinase or protease inhibitor core. SAR studies focus on:

- Substituent Effects: Methoxy groups enhance solubility and modulate binding affinity. For instance, fluorophenyl analogs show improved pharmacokinetic profiles due to increased lipophilicity .

- Biological Assays: Enzymatic inhibition assays (e.g., IC50 determination via HPLC or fluorescence) are paired with molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .

Case Study:

Q. What computational tools are employed to predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking: Tools like AutoDock or Glide simulate binding poses in protein active sites (e.g., kinases).

- MD Simulations: GROMACS or AMBER assess binding stability over time (e.g., RMSD <2 Å over 100 ns).

- Pharmacophore Modeling: Identifies critical interaction points (e.g., hydrogen bonds with methoxy groups) .

Data Example:

Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms?

Answer: X-ray structures provide definitive evidence for intermediate geometries. For example, SHELX-refined structures of analogous compounds confirmed a stepwise cyclization mechanism over concerted pathways, resolving discrepancies in NMR-based mechanistic proposals .

Key Insight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.